Pantoprazole-d5 Sulfone (Major)
Description
Properties
Molecular Formula |
C₁₆H₁₀D₅F₂N₃O₅S |
|---|---|
Molecular Weight |
404.4 |
Synonyms |
5-Difluoromethoxy-2-[[(3,4-dimethoxy)-2-pyridyl]methylsulfonyl]-1H-benzimidazole-d5; USP Pantoprazole Related Compound A-d5; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Context
Pantoprazole is a proton pump inhibitor that reduces gastric acid production. Pantoprazole-d5 Sulfone serves as a metabolite in studies aiming to track drug metabolism and pharmacokinetics. It is particularly useful for understanding the metabolic pathways involving cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4, which are responsible for the metabolism of many drugs, including pantoprazole itself .
Scientific Research Applications
-
Metabolism Studies
- Objective : To evaluate the metabolic pathways of pantoprazole.
- Methodology : Utilizing Pantoprazole-d5 Sulfone in mass spectrometry allows researchers to trace the compound’s breakdown products and understand its pharmacokinetics in human subjects or animal models.
- Findings : Studies have shown that the use of stable isotopes enhances the accuracy of metabolic profiling, aiding in the identification of metabolites and their physiological effects .
-
Bioavailability Assessments
- Objective : To determine the bioavailability of pantoprazole formulations.
- Methodology : By administering Pantoprazole-d5 Sulfone, researchers can measure its concentration in plasma over time to assess how much of the drug reaches systemic circulation.
- Outcomes : This application is critical for optimizing dosing regimens and improving therapeutic efficacy while minimizing side effects .
-
Drug Interaction Studies
- Objective : To investigate potential interactions between pantoprazole and other medications.
- Methodology : Using Pantoprazole-d5 Sulfone allows for precise tracking of how co-administered drugs affect the metabolism of pantoprazole.
- Results : Findings from such studies can inform clinical guidelines on drug combinations that may enhance or inhibit the effectiveness of pantoprazole .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Sulfone Compounds
Sulfone-containing compounds exhibit diverse biological activities and physicochemical properties. Below, Pantoprazole-d5 Sulfone is compared to structurally or functionally related sulfones (Table 1).
Table 1: Comparative Analysis of Sulfone Compounds
Structural and Functional Comparisons
Sulfone Group Role :
- The sulfone moiety (SO₂) is critical for binding to biological targets like VDAC (voltage-dependent anion channels) in Sulindac Sulfone and LuxP receptors in AI-2 QS inhibitors . In contrast, pantoprazole and omeprazole sulfones lack direct therapeutic activity but serve as metabolic markers .
Deuterium Effects: Pantoprazole-d5 Sulfone’s deuterium substitution improves metabolic stability and detection sensitivity compared to non-deuterated pantoprazole sulfone . This contrasts with Omeprazole-d3 Sulfone, which similarly aids in metabolic tracking .
Pharmacokinetics: Ilaprazole Sulfone exhibits gender-dependent pharmacokinetics, with higher AUC in females (~4-hour Tmax) .
Therapeutic vs. Analytical Use :
- Sulindac Sulfone and antifungal oxadiazole sulfones (e.g., compounds 5b, 5d) are bioactive, whereas pantoprazole and omeprazole sulfones are primarily analytical tools.
Key Research Findings
- VDAC Binding : Sulfone groups in Sulindac Sulfone and WEHI-9625 enhance VDAC binding, a mechanism absent in pantoprazole derivatives .
- No such data exist for Pantoprazole-d5 Sulfone, though its parent drug is a weaker CYP inhibitor.
- Antifungal Activity : 1,3,4-Oxadiazole sulfones (e.g., compound 13) show superior activity against Botrytis cinerea compared to fluconazole , highlighting the sulfone group’s versatility beyond PPIs.
Notes on Analytical and Regulatory Considerations
- Purity Standards : Pantoprazole-d5 Sulfone is classified as a "Major" impurity (≥95% purity) in pharmacopeial guidelines, with strict limits (≤0.5% total impurities) .
- Regulatory Status : Deuterated compounds like Pantoprazole-d5 Sulfone require specialized handling (e.g., controlled temperature, BSL certification) due to their use in regulated environments .
Key Gaps in Research :
- Direct comparative pharmacokinetic data between deuterated and non-deuterated sulfones.
- Mechanistic studies on sulfone group interactions in PPIs.
Preparation Methods
Deuterium Incorporation Strategies
Deuterium integration occurs at the methoxy (-OCH₃) groups of the pyridine ring, replaced by -OCD₃, and at specific positions on the benzimidazole nucleus. This is achieved via:
-
Deuterated Methanol Exchange : Reacting 3,4-dihydroxy-2-pyridinemethanol with deuterated methanol (CD₃OD) under acid catalysis to yield 3,4-di(deuteromethoxy)-2-pyridinemethanol.
-
Deuterated Alkylation Agents : Using CD₃I in the presence of silver oxide to deuterate hydroxyl groups on intermediates.
The isotopic purity of the final product depends on the completeness of H/D exchange, typically requiring repetitive exchange cycles or high-pressure deuterium gas exposure.
Thioether Coupling Reaction
The coupling of 5-(difluoromethoxy)-2-mercaptobenzimidazole (compound 2 ) with deuterated 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (compound 1-d5 ) forms the thioether intermediate (compound 3-d5 ). Key conditions include:
Table 1: Optimization of Thioether Coupling Parameters
Oxidation to Sulfone
Controlled oxidation of the thioether (compound 3-d5 ) to sulfone (compound 4-d5 ) is achieved using:
-
Methyl Rhenium Trioxide (MTO)/H₂O₂ : Catalytic MTO (0.05–0.10 equiv.) with H₂O₂ (5–8 equiv.) in acetic acid at 80–100°C for 6–8 hours.
-
Sodium Hypochlorite (NaOCl) : Aqueous NaOCl (1.5 equiv.) at 0–5°C, yielding sulfone with <0.2% impurities.
Critical Considerations :
-
Over-Oxidation Risk : MTO systems require strict temperature control to prevent sulfone formation beyond the desired level.
-
Isotopic Stability : Deuterium bonds remain intact under both MTO/H₂O₂ and NaOCl conditions, confirmed via LC-MS.
Optimization of Reaction Conditions
Catalytic Systems and Oxidizing Agents
MTO/H₂O₂ System :
-
Mechanism : MTO forms a peroxo-rhenium complex, selectively transferring oxygen to the thioether sulfur.
-
Limitations : Catalyst cost and acetic acid corrosivity.
NaOCl/NaOH System :
-
Mechanism : Electrophilic chlorine attack on sulfur, followed by hydrolysis to sulfone.
-
Advantages : Aqueous, solvent-free, scalable to industrial production.
Table 2: Comparative Analysis of Oxidation Methods
Temperature and pH Control
-
MTO System : Elevated temperatures (80–100°C) accelerate oxidation but risk side reactions; pH 4–5 maintained via acetic acid.
-
NaOCl System : Near-neutral pH (7.5–8.0) prevents degradation of the benzimidazole ring.
Analytical Characterization
-
Isotopic Purity : Quantified via high-resolution mass spectrometry (HRMS), confirming D₅ incorporation.
-
HPLC Analysis : Reverse-phase C18 columns with UV detection (290 nm) resolve sulfone from sulfoxide and N-oxide impurities.
-
¹H/²H NMR : Absence of proton signals at δ 3.8–4.0 ppm (methoxy groups) confirms deuteration.
Industrial-Scale Production Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
